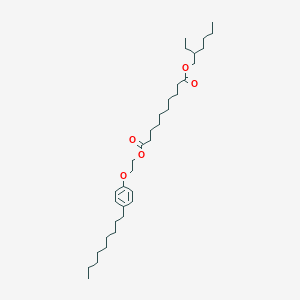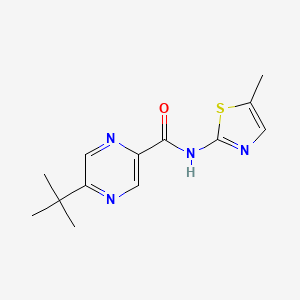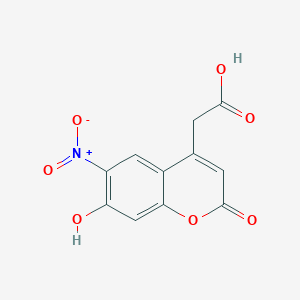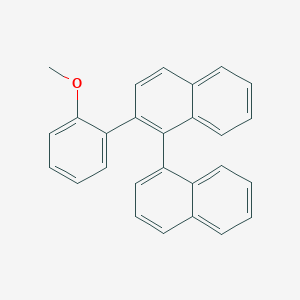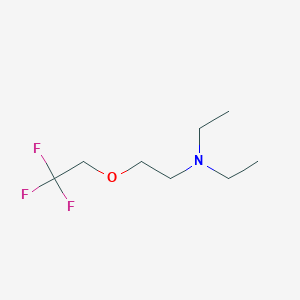
N,N-Diethyl-2-(2,2,2-trifluoroethoxy)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-2-(2,2,2-trifluoroethoxy)ethan-1-amine is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a trifluoroethoxy group attached to an ethanamine backbone, making it a valuable molecule in synthetic chemistry and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-(2,2,2-trifluoroethoxy)ethan-1-amine typically involves the reaction of diethylamine with 2,2,2-trifluoroethanol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diethyl-2-(2,2,2-trifluoroethoxy)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like halides or other organic groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
N,N-Diethyl-2-(2,2,2-trifluoroethoxy)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-2-(2,2,2-trifluoroethoxy)ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Diethyl-2,2,2-trifluoroacetamide: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
2,2,2-Trifluoroethanol: Shares the trifluoroethoxy group but lacks the ethanamine backbone, resulting in different reactivity and uses.
Uniqueness
N,N-Diethyl-2-(2,2,2-trifluoroethoxy)ethan-1-amine stands out due to its unique combination of the trifluoroethoxy group and ethanamine backbone. This structural feature imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
885595-83-5 |
|---|---|
Fórmula molecular |
C8H16F3NO |
Peso molecular |
199.21 g/mol |
Nombre IUPAC |
N,N-diethyl-2-(2,2,2-trifluoroethoxy)ethanamine |
InChI |
InChI=1S/C8H16F3NO/c1-3-12(4-2)5-6-13-7-8(9,10)11/h3-7H2,1-2H3 |
Clave InChI |
UWOIAFPZWKUZDX-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{4-[2-(2-Ethoxyethoxy)ethoxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid](/img/structure/B14196537.png)
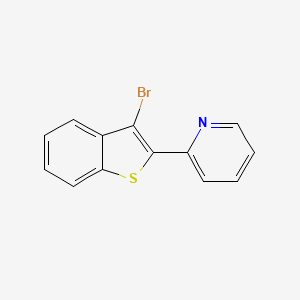
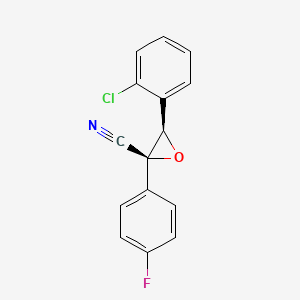
![2-{[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14196551.png)
![4-{[2-(Hydroxymethyl)-1H-indole-3-carbonyl]oxy}butanoic acid](/img/structure/B14196553.png)
![N-Benzyl-N-[(dimethylphosphoryl)methyl]-N'-phenylurea](/img/structure/B14196557.png)
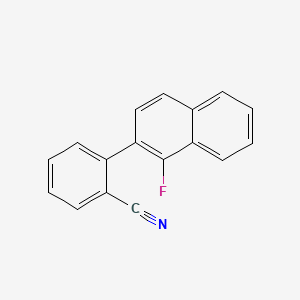
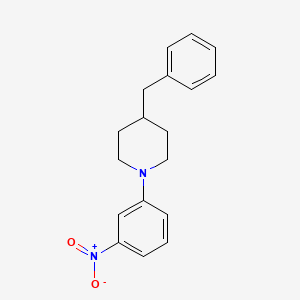

![4-Hydroxy-6-[(4-hydroxyphenyl)methyl]-2H-pyran-2-one](/img/structure/B14196587.png)
